Telomerase-IN-6
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Overview
Description
Telomerase-IN-6 is a compound that has garnered significant interest in the field of cancer research due to its ability to inhibit telomerase activity. Telomerase is an enzyme responsible for maintaining the length of telomeres, which are protective caps at the ends of chromosomes. In most somatic cells, telomerase activity is low, leading to gradual telomere shortening and cellular aging. in cancer cells, telomerase is often upregulated, allowing these cells to proliferate indefinitely. This compound targets this enzyme, making it a promising candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Telomerase-IN-6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a key intermediate through a series of reactions such as alkylation, acylation, and cyclization.
Industrial Production Methods
Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the reactions, optimizing reaction conditions such as temperature, pressure, and solvent choice, and implementing purification techniques like crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Telomerase-IN-6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Telomerase-IN-6 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study telomerase inhibition and its effects on telomere dynamics.
Biology: Employed in cellular studies to understand the role of telomerase in cell proliferation and aging.
Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit telomerase activity in cancer cells.
Mechanism of Action
Telomerase-IN-6 exerts its effects by binding to the active site of telomerase, thereby inhibiting its activity. This prevents the enzyme from adding telomeric repeats to the ends of chromosomes, leading to telomere shortening and eventual cell death in cancer cells. The molecular targets of this compound include the catalytic subunit of telomerase (TERT) and the RNA component (TERC) that serves as a template for telomere synthesis .
Comparison with Similar Compounds
Similar Compounds
Imetelstat: Another telomerase inhibitor that has shown promise in clinical trials for various cancers.
6-thio-2’-deoxyguanosine (6-thio-dG): A compound that incorporates into telomeres and disrupts their function, leading to cancer cell death.
Uniqueness
Telomerase-IN-6 is unique in its specific binding affinity and inhibitory potency against telomerase. Unlike other compounds, it has shown a higher degree of selectivity for cancer cells, minimizing the impact on normal cells .
Properties
Molecular Formula |
C18H12ClN5O2S |
---|---|
Molecular Weight |
397.8 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(5-cyano-6-oxo-4-pyridin-3-yl-1H-pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C18H12ClN5O2S/c19-12-3-5-13(6-4-12)22-15(25)10-27-18-23-16(11-2-1-7-21-9-11)14(8-20)17(26)24-18/h1-7,9H,10H2,(H,22,25)(H,23,24,26) |
InChI Key |
WZKABLWPMHJYEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(C(=O)NC(=N2)SCC(=O)NC3=CC=C(C=C3)Cl)C#N |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.